Ethyl 3-bromo-2-ethoxybenzoate
CAS No.:
Cat. No.: VC15907808
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO3 |
|---|---|
| Molecular Weight | 273.12 g/mol |
| IUPAC Name | ethyl 3-bromo-2-ethoxybenzoate |
| Standard InChI | InChI=1S/C11H13BrO3/c1-3-14-10-8(11(13)15-4-2)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | SMWWORKIMLIHJW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC=C1Br)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Ethyl 3-bromo-2-ethoxybenzoate is defined by the IUPAC name ethyl 3-bromo-2-ethoxybenzoate and possesses the canonical SMILES string CCOC1=C(C=CC=C1Br)C(=O)OCC . The molecule consists of a benzene ring with three substituents:
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A bromine atom at the 3-position,
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An ethoxy group (-OCH₂CH₃) at the 2-position,
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An ester group (-COOCH₂CH₃) at the 1-position.
The three-dimensional conformation reveals a planar aromatic ring with substituents influencing electronic distribution. The bromine atom induces steric hindrance and polarizability, while the ethoxy group donates electron density via resonance, creating a nuanced electronic environment for reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrO₃ | |
| Molecular Weight | 273.12 g/mol | |
| XLogP3 | 3.2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 5 | |
| Exact Mass | 272.00481 Da |
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its functional groups:
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Bromine Atom: Participates in nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles like amines or thiols.
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Ester Group: Undergoes hydrolysis (acid- or base-catalyzed) to form carboxylic acids or transesterification with alcohols.
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Ethoxy Group: Acts as an electron-donating group, directing electrophilic substitution to the para position relative to itself.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nucleophilic Substitution | Piperidine, Pd catalysis | 3-Piperidino-2-ethoxybenzoate |
| Ester Hydrolysis | NaOH, H₂O, reflux | 3-Bromo-2-ethoxybenzoic acid |
| Reduction | LiAlH₄, anhydrous ether | 3-Bromo-2-ethoxybenzyl alcohol |
Physicochemical Properties
Ethyl 3-bromo-2-ethoxybenzoate exhibits moderate lipophilicity (XLogP3 = 3.2), suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate . Key physicochemical parameters include:
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Boiling Point: Estimated at 290–300°C (extrapolated from similar esters).
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Stability: Susceptible to photodegradation due to the bromine atom; storage under inert atmospheres is recommended.
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Spectroscopic Data:
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